molecular formula C9H6ClF3O2 B1425557 3-Chloro-4-(trifluoromethyl)phenylacetic acid CAS No. 1000568-54-6

3-Chloro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1425557
CAS No.: 1000568-54-6
M. Wt: 238.59 g/mol
InChI Key: DMUKXNXYRHYNLA-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-chloro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUKXNXYRHYNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Halogenation in Phenylacetic Acid Scaffolds

CAS Number: 1000568-54-6 Molecular Formula: C₉H₆ClF₃O₂ Molecular Weight: 238.59 g/mol [1]

Executive Summary: The "Privileged Scaffold" Modifier

In the landscape of modern medicinal chemistry, 3-Chloro-4-(trifluoromethyl)phenylacetic acid represents a critical "privileged structure" modifier. It is not merely a reagent but a strategic building block designed to optimize the Lipophilic Efficiency (LipE) of drug candidates.

This compound combines the classic phenylacetic acid moiety—found in NSAIDs like Diclofenac—with a specific halogenation pattern (3-Cl, 4-CF₃). This substitution pattern serves two primary mechanistic functions:

  • Metabolic Blockade: The 4-trifluoromethyl group blocks para-oxidation by Cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The 3-chloro substituent exerts a steric and electronic influence that twists the phenyl ring relative to the acetic acid tail, often locking the molecule into a bioactive conformation that fits hydrophobic pockets in receptors (e.g., PPARs, CRTH2).

Physiochemical Profile & Identity

The following data consolidates the core identity parameters required for regulatory filing and analytical validation.

ParameterSpecificationNotes
CAS Number 1000568-54-6 Distinct from the 4-CF₃ analog (CAS 32857-62-8).
IUPAC Name 2-[3-Chloro-4-(trifluoromethyl)phenyl]acetic acid
Appearance White to off-white crystalline solidHygroscopic tendency; store under desiccant.
Solubility DMSO, Methanol, DCMLow aqueous solubility at neutral pH.
pKa (Calc.) ~3.8 – 4.2Acidic strength increased by electron-withdrawing CF₃/Cl.
LogP (Calc.) ~3.1High lipophilicity requires formulation strategies.
Synthesis & Process Optimization (The "Benzyl Cyanide" Route)

While various routes exist (e.g., Arndt-Eistert homologation), the most scalable and robust method for this scaffold is the Hydrolysis of the Benzyl Nitrile precursor . This route minimizes the formation of dangerous diazo intermediates and utilizes readily available starting materials.

Core Reaction Pathway

The synthesis proceeds via a nucleophilic substitution of the benzyl halide followed by acid-catalyzed hydrolysis.

SynthesisWorkflow Start 3-Chloro-4-(trifluoromethyl) benzyl bromide Inter Nitrile Intermediate (isolate) Start->Inter NaCN, DMSO 40°C, 4h Product 3-Chloro-4-(trifluoromethyl) phenylacetic acid Inter->Product H2SO4 (60%), H2O Reflux, 6h Waste Byproducts: Inorganic Salts Inter->Waste

Figure 1: Standard synthetic workflow via nitrile hydrolysis. The two-step process ensures high regioselectivity.

Detailed Protocol: Self-Validating Hydrolysis

Objective: Synthesize 10g of high-purity acid.

Step 1: Cyanation (The Critical Junction)

  • Reagents: 3-Chloro-4-(trifluoromethyl)benzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (5 vol).

  • Procedure:

    • Dissolve the benzyl bromide in DMSO. Caution: Exothermic.

    • Add NaCN portion-wise to maintain temp <45°C.

    • Validation Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The starting bromide (

      
      ) must disappear; the nitrile appears at 
      
      
      
      .
    • Quench: Pour into ice water. The nitrile usually precipitates. Filter and dry.

Step 2: Acid Hydrolysis

  • Reagents: Nitrile intermediate, H₂SO₄ (60% aq).

  • Procedure:

    • Suspend the nitrile in 60% H₂SO₄.

    • Reflux at 100-110°C for 6-8 hours.

    • Validation Checkpoint (IR): Monitor the disappearance of the sharp nitrile peak at 2250 cm⁻¹ . If this peak persists, hydrolysis is incomplete (likely stuck at the amide stage).

    • Workup: Cool to room temperature. The acid will crystallize.[2][3] Filter and wash with cold water.

    • Purification: Recrystallize from Hexane/Ethyl Acetate to remove amide traces.

Medicinal Chemistry Applications

This scaffold is not a generic spacer; it is a pharmacophore modulator.

A. PPAR Agonism (Metabolic Disease)

In the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the phenylacetic acid headgroup mimics the carboxylate of natural fatty acids.

  • Mechanism: The carboxylate forms hydrogen bonds with the Tyr473 residue in the PPAR ligand-binding domain (LBD).

  • Role of Cl/CF₃: The 3-Cl and 4-CF₃ groups occupy the hydrophobic arm of the LBD, improving potency by displacing water molecules and increasing entropy.

B. CRTH2 Antagonists (Inflammation)

Compounds targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) often utilize this acetic acid tail to anchor the molecule in the receptor's ionic pocket.

SAR_Logic Center 3-Cl-4-CF3-Phenylacetic Acid Head COOH Group Ionic Anchor (Salt Bridge) Center->Head Tail Phenyl Ring Scaffold Rigidity (Pi-Stacking) Center->Tail Subs 3-Cl / 4-CF3 Metabolic Shield (Blocks CYP450) Center->Subs

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional roles.

Analytical Characterization & QC

To ensure the material is suitable for biological assays, the following QC metrics must be met.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 7.5 - 7.8 ppm (m, 3H): Aromatic protons. The splitting pattern will show the specific 1,3,4-substitution (coupling constants

    
     will reflect ortho/meta relationships).
    
  • δ 3.7 ppm (s, 2H): Benzylic methylene (-CH₂-). Note: If this is a doublet, check for chiral impurities or restricted rotation.

2. HPLC Purity:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV 254 nm.

  • Acceptance Criteria: >95% Area under curve.

Handling & Safety (EHS)
  • Corrosivity: As a phenylacetic acid derivative, it is a skin and eye irritant (Category 2).

  • Fluorine Safety: While the CF₃ group is stable, thermal decomposition (e.g., in a fire) can release Hydrogen Fluoride (HF). Do not incinerate without scrubbers.

  • Storage: Store at 2-8°C. The benzylic position is susceptible to slow oxidation over months if exposed to light/air.

References

Sources

Technical Monograph: 3-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS 1000568-54-6) is a specialized fluorinated phenylacetic acid derivative serving as a critical building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-chloro and para-trifluoromethyl substitution pattern relative to the acetic acid tail. This specific halogenation provides two distinct advantages in drug design: the trifluoromethyl group (


) enhances metabolic stability and lipophilicity (increasing bioavailability), while the chlorine atom introduces steric bulk and electronic modulation that can lock active conformations in protein-ligand interactions.

This compound is frequently utilized in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and other metabolic disease therapeutics where the phenylacetic acid moiety mimics endogenous ligands.

Chemical Identity & Physicochemical Matrix[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental and predicted properties. Due to the specialized nature of this intermediate, some values are derived from high-fidelity computational models where experimental data is proprietary.

Table 1: Physicochemical Properties

PropertySpecificationNotes
IUPAC Name 2-[3-Chloro-4-(trifluoromethyl)phenyl]acetic acid
CAS Registry Number 1000568-54-6Distinct from non-chloro analog (32857-62-8)
Molecular Formula

Molecular Weight 238.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 95 – 99 °C (Typical range)Higher than non-chloro analog (82-85°C) due to Cl-packing effects
Boiling Point 303.0 ± 37.0 °CPredicted at 760 mmHg
pKa 3.8 – 4.0 (Predicted)Acidic strength increased by electron-withdrawing

Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
LogP ~2.8Moderate lipophilicity

Synthetic Methodology & Process Chemistry

The most robust synthetic route for high-purity generation of 3-Chloro-4-(trifluoromethyl)phenylacetic acid is the Acidic Hydrolysis of the corresponding Phenylacetonitrile . This pathway is preferred over oxidation of toluene derivatives due to better functional group tolerance and yield.

Core Reaction Protocol

Precursor: 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetonitrile (CAS 2338-75-2 analog).

Reagents:

  • Sulfuric Acid (

    
    ), 60-80% aq.
    
  • Glacial Acetic Acid (Solvent/Co-solvent).

  • Water.[3][4][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitrile precursor in a mixture of glacial acetic acid and water (1:1 v/v).

  • Acidification: Slowly add concentrated

    
     while maintaining temperature 
    
    
    
    to prevent charring.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of nitrile via TLC or HPLC (disappearance of nitrile peak at ~2220 
    
    
    
    in IR).
  • Quench: Cool reaction mixture to room temperature and pour onto crushed ice.

  • Isolation: The crude acid precipitates as a solid. Filter and wash with cold water to remove residual mineral acid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene to achieve

    
     purity.
    
Synthetic Logic Diagram

The following diagram illustrates the reaction flow and critical decision points during synthesis.

SynthesisWorkflow Start Start: Nitrile Precursor Reagent Add H2SO4 / AcOH (Exothermic Control) Start->Reagent Reflux Reflux 110°C (4-6 Hours) Reagent->Reflux Check QC Check: Nitrile Peak Gone? Reflux->Check Check->Reflux No (Continue Heating) Quench Ice Quench & Precipitation Check->Quench Yes Purify Recrystallization (Hexane/EtOAc) Quench->Purify Final Final Product: >98% Purity Purify->Final

Figure 1: Critical Process Parameters (CPP) for the hydrolysis of the nitrile precursor to the target acid.

Structural Analysis & Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. This ensures the


 group remains intact and the chlorine is correctly positioned.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.5 ppm (s, 1H, 
      
      
      
      , broad exchangeable).
    • 
       7.8 ppm (d, 1H, Ar-H ortho to 
      
      
      
      ).
    • 
       7.6 ppm (s, 1H, Ar-H between Cl and alkyl chain).
      
    • 
       7.4 ppm (d, 1H, remaining Ar-H).
      
    • 
       3.7 ppm (s, 2H, 
      
      
      
      ).
  • 
     NMR: 
    
    • Single singlet peak around -62 to -63 ppm (characteristic of

      
      ).
      
  • IR Spectroscopy:

    • 
       Stretch: 
      
      
      
      (Carboxylic Acid).
    • 
       Stretch: 
      
      
      
      (Broad).
    • Absence of

      
       stretch at 
      
      
      
      .

Handling, Safety & Storage

As a halogenated organic acid, this compound presents specific hazards, particularly regarding irritation and potential fluoride release during thermal decomposition.

Hazard Identification (GHS)[4][6]
  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Disposal Logic

The presence of the trifluoromethyl group requires specific disposal protocols to prevent environmental contamination with fluorinated byproducts.

SafetyLogic Storage Storage Condition: Cool, Dry, Inert Gas (2-8°C Preferred) Usage Experimental Usage (Fume Hood Required) Storage->Usage Spill Spill / Waste Event Usage->Spill Neutralize Neutralize with Sodium Bicarbonate Spill->Neutralize Minor Spill Incinerate High-Temp Incineration (Scrubber for HF required) Spill->Incinerate Chemical Waste Neutralize->Incinerate Solid Residue

Figure 2: Decision logic for storage and waste management of fluorinated aromatic acids.

Critical Safety Note

Do not mix with strong oxidizing agents. In the event of a fire, this compound may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118534 (Related Isomer & Derivatives). Retrieved from [Link] (Note: Used for structural analogy and property prediction validation).

  • NewCan Bio (2025). Material Safety Data Sheet and Property Analysis for CAS 1000568-54-6. Retrieved from [Link]

Sources

Technical Monograph: 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Medicinal Chemistry & Agrochemical Synthesis[1]

Executive Summary

2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid (CAS: 1000568-54-6 ) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Characterized by the simultaneous presence of a lipophilic trifluoromethyl (-CF₃) group and a steric chlorine substituent on the phenyl ring, this compound serves as a critical intermediate for modulating metabolic stability and potency in small molecule therapeutics.[1] This guide provides a definitive technical analysis of its structural properties, validated synthetic protocols, and application in bioisosteric design.[1]

Chemical Identity & Structural Analysis[2][3][4]

The compound features a phenylacetic acid core decorated with electron-withdrawing groups (EWG) at the meta (chlorine) and para (trifluoromethyl) positions relative to the acetic acid tail.[1]

AttributeSpecification
IUPAC Name 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid
CAS Number 1000568-54-6
Molecular Formula C₉H₆ClF₃O₂
Molecular Weight 238.59 g/mol
SMILES OC(=O)CC1=CC(Cl)=C(C(F)(F)F)C=C1
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Predicted/Analogous)
Electronic & Steric Pharmacophore Analysis

The 3-chloro-4-trifluoromethyl motif is non-trivial.[1] The -CF₃ group is a strong electron-withdrawing group (σ_p ≈ 0.[1]54) that significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability.[1] The adjacent chlorine atom (σ_m ≈ 0.[1]37) adds steric bulk, forcing an orthogonal twist in biaryl systems derived from this core, which is crucial for locking active conformations in kinase inhibitors and nuclear receptor modulators.[1]

Dipole & Acidity: The cumulative electron-withdrawing effect lowers the pKa of the acetic acid tail compared to unsubstituted phenylacetic acid (pKa ≈ 4.3).[1]

  • Estimated pKa: 3.8 – 4.0

  • Implication: It exists primarily as a carboxylate anion at physiological pH (7.4), improving solubility in aqueous biological media despite the lipophilic ring.[1]

Validated Synthetic Protocol

The most robust industrial and laboratory-scale synthesis involves the homologation of the corresponding benzyl halide via a nitrile intermediate.[1] This route avoids the use of unstable organometallics often required for direct carboxylation.[1]

Reaction Pathway Diagram[1][2]

SynthesisPathway Start 3-Chloro-4-(trifluoromethyl) benzyl bromide Inter Nitrile Intermediate (Unstable, process immediately) Start->Inter NaCN, EtOH/H2O Reflux, 4h (Nucleophilic Substitution) Product 2-(3-Chloro-4-(trifluoromethyl) phenyl)acetic acid Inter->Product H2SO4 (aq), AcOH Reflux, 6h (Acid Hydrolysis)

Figure 1: Two-step homologation synthesis from benzyl bromide precursor.

Step-by-Step Methodology

Precursor: 4-(Bromomethyl)-2-chlorobenzotrifluoride (Commercial availability: High).

Step 1: Cyanation (Nucleophilic Substitution)

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (36.5 mmol) of the benzyl bromide precursor in 100 mL of Ethanol (95%).

  • Reagent Addition: Dissolve 2.7 g (55 mmol, 1.5 eq) of Sodium Cyanide (NaCN) in 10 mL of water. Caution: NaCN is highly toxic.[1] Use bleach trap for off-gassing.[1]

  • Reaction: Add the aqueous NaCN dropwise to the ethanol solution. Heat to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting bromide disappears.[1]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[1] Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

    • Checkpoint: The crude nitrile is often an oil.[1] Proceed directly to hydrolysis to avoid instability.[1]

Step 2: Acid Hydrolysis

  • Setup: Suspend the crude nitrile in a mixture of Glacial Acetic Acid (30 mL) and Water (30 mL). Carefully add Concentrated Sulfuric Acid (H₂SO₄, 15 mL).

  • Reaction: Heat to reflux (100–110°C) for 6–8 hours. The mixture will eventually become homogeneous before precipitating the acid upon cooling.[1]

  • Isolation: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously for 30 minutes. The product should precipitate as a white solid.[1]

  • Purification: Filter the solid. Recrystallize from a mixture of Hexane/Ethyl Acetate (5:1) to yield pure white crystals.[1]

Applications in Drug Discovery[1][6][7][8][9]

This specific acetic acid derivative is a bioisostere for phenylacetic acid in NSAID development (similar to Diclofenac or Lumiracoxib analogs) and a linker for PROTACs and kinase inhibitors.

Metabolic Stability Enhancement

The 3-Cl, 4-CF₃ substitution pattern is designed to block metabolic "soft spots."[1]

  • Para-position blockade: The -CF₃ group prevents CYP450-mediated hydroxylation at the para-position, a common clearance pathway for phenyl rings.[1]

  • Lipophilicity Modulation: The -CF₃ group increases the LogP by ~1.2 units, enhancing blood-brain barrier (BBB) penetration if central nervous system (CNS) activity is desired.[1]

Mechanistic Workflow: Fragment-Based Drug Design

DrugDesign cluster_effect Pharmacological Effect Scaffold Target Receptor (e.g., COX-2, Kinase) Coupling Amide Coupling (EDC/HOBt) Scaffold->Coupling Provides Binding Core Fragment 2-(3-Cl-4-CF3-phenyl)acetic acid Fragment->Coupling Provides Lipophilic Tail Lead Lead Candidate (Enhanced Metabolic Stability) Coupling->Lead Yields Blocked Metabolism Blocked Metabolism Lead->Blocked Metabolism CF3 inhibits CYP oxidation Hydrophobic Pocket Filling Hydrophobic Pocket Filling Lead->Hydrophobic Pocket Filling Cl/CF3 fill lipophilic cavities

Figure 2: Integration of the scaffold into drug candidates to enhance stability and binding.[1]

Analytical Characterization

To validate the synthesis, the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (s, 1H, -COOH ) – Broad singlet, exchangeable.[1]

    • δ 7.80 (d, J=8.0 Hz, 1H, Ar-H ortho to CF3).[1]

    • δ 7.65 (s, 1H, Ar-H ortho to Cl).[1]

    • δ 7.45 (d, J=8.0 Hz, 1H, Ar-H meta to CF3).[1]

    • δ 3.72 (s, 2H, Ar-CH ₂-COOH).[1]

  • ¹⁹F NMR:

    • Single peak around δ -62.0 ppm (characteristic of Ar-CF₃).

  • MS (ESI-):

    • m/z = 237.0 [M-H]⁻ (Base peak).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin IrritationH315Causes skin irritation.[1][2][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3][4]
STOT-SEH335May cause respiratory irritation.[2][3]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizing agents.

References
  • Chemical Structure & Identity : PubChem. 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid.[5] National Library of Medicine.[1] Available at: [Link]

  • Pharmacological Context : MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Available at: [Link]

Sources

3-Chloro-4-(trifluoromethyl)phenylacetic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Chloro-4-(trifluoromethyl)phenylacetic Acid

Executive Summary

3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS 1000568-54-6) represents a high-value "privileged fragment" in modern medicinal chemistry.[1] Unlike simple phenylacetic acids, this disubstituted scaffold offers a unique combination of metabolic stability and lipophilic bulk.[1] The 4-trifluoromethyl (


) group blocks para-oxidation while significantly increasing lipophilicity, and the 3-chloro substituent introduces steric torsion that can lock bio-active conformations.[1] This guide provides a definitive technical analysis of its properties, synthesis, and application in drug design.

Part 1: Physicochemical Identity & Molecular Metrics

The precise characterization of this intermediate is critical for stoichiometric accuracy in high-throughput synthesis.[1]

Core Molecular Data
PropertyValueTechnical Note
IUPAC Name 2-[3-Chloro-4-(trifluoromethyl)phenyl]acetic acidParent backbone: Acetic acid
CAS Number 1000568-54-6 Critical:[1] Distinguish from 4-CF3 (CAS 32857-62-8) and 3-CF3 isomers.[1]
Molecular Weight 238.59 g/mol Monoisotopic Mass: 238.00 g/mol
Molecular Formula

Halogenated aromatic acid
Physical State White to off-white crystalline solidMelting Point: ~95–98°C (Predicted)
pKa (Acid) 3.8 – 4.1 (Estimated)More acidic than phenylacetic acid (pKa 4.[1]3) due to electron-withdrawing halogens.[1]
cLogP 2.85 ± 0.4High lipophilicity facilitates membrane permeability.[1]
Structural Causality: The "Orthogonal" Effect

Why select this specific substitution pattern?

  • Metabolic Blockade: The

    
     group at the para-position effectively blocks CYP450-mediated hydroxylation, a common clearance pathway for phenylacetic acid derivatives.[1]
    
  • Steric Twist: The meta-Chlorine atom forces the phenyl ring out of planarity relative to adjacent amide/ester linkages in downstream drugs.[1] This "twist" often improves selectivity for deep hydrophobic pockets (e.g., PPAR

    
     or CRTH2 receptors).[1]
    

Part 2: Synthetic Methodology

The synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetic acid typically follows a one-carbon homologation sequence starting from the corresponding toluene or benzyl halide.[1]

Validated Synthetic Pathway

The most robust route for scale-up involves the hydrolysis of a nitrile intermediate, which avoids the use of hazardous organometallic reagents (like Grignards) on the sensitive


-aryl ring.[1]

Step-by-Step Protocol:

  • Bromination: Radical bromination of 3-chloro-4-(trifluoromethyl)toluene using NBS (N-bromosuccinimide) and AIBN initiator.[1]

  • Cyanation: Nucleophilic substitution of the benzyl bromide with NaCN or KCN in DMSO/Ethanol.[1]

  • Hydrolysis: Acid-catalyzed hydrolysis (

    
    /ACOH) converts the nitrile to the carboxylic acid.[1]
    
Visualized Workflow (DOT Diagram)

SynthesisPath Start Precursor: 3-Chloro-4-(trifluoromethyl)toluene Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4, Reflux) Start->Step1 Inter1 Intermediate A: Benzyl Bromide Step1->Inter1 Step2 Step 2: Cyanation (NaCN, DMSO, 40°C) Inter1->Step2 Inter2 Intermediate B: Benzyl Nitrile Step2->Inter2 Step3 Step 3: Acid Hydrolysis (H2SO4, AcOH, Reflux) Inter2->Step3 Final Target Product: 3-Chloro-4-(trifluoromethyl) phenylacetic Acid Step3->Final

Figure 1: Standard homologation pathway converting the toluene precursor to the target phenylacetic acid via nitrile hydrolysis.[1]

Part 3: Quality Control & Analytical Verification

Trust in your starting material is paramount.[1] Commercial sources of fluorinated intermediates often contain isomers (e.g., 2-chloro impurities).[1]

Analytical Decision Tree

Protocol for Purity Verification:

  • 1H-NMR (DMSO-d6): Look for the methylene singlet (

    
    ) around 
    
    
    
    3.7 ppm.[1] The aromatic region (
    
    
    7.4–7.8 ppm) must show a specific splitting pattern: a doublet (H-5), a doublet of doublets (H-6), and a singlet (H-2).[1]
  • 19F-NMR: Essential for confirming the integrity of the

    
     group.[1] Expect a single peak around 
    
    
    
    -62 ppm.[1] If multiple peaks appear, isomeric impurities are present.[1]

QCDecision Start Sample Receipt Check1 1H-NMR: Methylene Singlet @ 3.7 ppm? Start->Check1 Check2 19F-NMR: Single Peak @ -62 ppm? Check1->Check2 Yes ResultFail REJECT Recrystallize Check1->ResultFail No (Wrong Structure) Check3 HPLC Purity > 98%? Check2->Check3 Yes Check2->ResultFail No (Isomer Present) ResultPass RELEASE For Synthesis Check3->ResultPass Yes Check3->ResultFail No (Impure)

Figure 2: Analytical logic flow for validating the identity and purity of the fluorinated intermediate.

Part 4: Safety & Handling (E-E-A-T)

As a halogenated acid, this compound presents specific hazards. It is not merely an irritant; the lipophilicity enhances skin absorption.[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2]

    • Eye Irritation: Category 2A (H319)[1][2]

    • STOT-SE: Category 3 (Respiratory Irritation - H335)[1][2]

  • Handling Protocol:

    • Engineering Controls: Always weigh in a fume hood or ventilated enclosure. The fine powder can be electrostatic.[1]

    • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required.[1] Standard latex offers insufficient protection against halogenated aromatics.[1]

    • Incompatibility: Avoid contact with strong oxidizers and strong bases (exothermic neutralization).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 118534 (Related Isomer Reference).[1] Retrieved from [Link](Note: Used for structural homology comparison; specific isomer data derived from vendor specifications).[1]

  • Google Patents. (2005).[1] Process for the synthesis of trifluorophenylacetic acids (US6870067B2).[1] Retrieved from (Provides the foundational homologation chemistry).[1]

Sources

Methodological & Application

Technical Guide: 3-Chloro-4-(trifluoromethyl)phenylacetic Acid as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of 3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS 53947-84-5), a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.

Executive Summary & Chemical Profile

3-Chloro-4-(trifluoromethyl)phenylacetic acid is a disubstituted phenylacetic acid derivative characterized by high lipophilicity and metabolic stability. The strategic placement of the trifluoromethyl (-CF₃) group at the para position, combined with the meta-chlorine, exerts a strong electron-withdrawing effect, modulating the pKa of the acetic acid tail and enhancing the bioavailability of downstream derivatives.

This intermediate is primarily utilized in Medicinal Chemistry for "Hit-to-Lead" optimization, specifically in the development of:

  • Anti-infectives: Aryl acetamide triazolopyridazines (e.g., Cryptosporidium inhibitors).

  • Metabolic Modulators: PPAR agonists (due to the phenylacetic acid motif overlapping with lipid-mimetic pharmacophores).

  • Agrochemicals: Halogenated auxin mimics.

Table 1: Physicochemical Profile
PropertyDataRelevance
CAS Number 53947-84-5Unique Identifier
Formula C₉H₆ClF₃O₂Halogenated Scaffold
Molecular Weight 238.59 g/mol Fragment-based drug design compliant
Appearance White/Off-white Crystalline SolidHigh purity required for GMP synthesis
Predicted logP ~2.8 - 3.1High membrane permeability potential
Acidity (pKa) ~3.8 - 4.0Slightly more acidic than unsubstituted phenylacetic acid

Application Protocol: Synthesis of Triazolopyridazine Bioactives

Context: This protocol is derived from structure-activity relationship (SAR) studies targeting Cryptosporidium parvum. The 3-chloro-4-(trifluoromethyl) moiety is critical for potency, providing a 2-to-3-fold increase in efficacy compared to non-fluorinated analogs due to conformational bias and hydrophobic pocket filling.

Reaction Mechanism Overview

The core transformation involves the amide coupling of the phenylacetic acid tail with a secondary amine (piperazine-linked heterocycle). Due to the electron-withdrawing nature of the aromatic ring, the carboxylic acid is activated efficiently using standard coupling reagents.

Reagents & Materials
  • Starting Material: 3-Chloro-4-(trifluoromethyl)phenylacetic acid (1.0 equiv).

  • Amine Partner: 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine (1.0 - 1.2 equiv).

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane), anhydrous.

Step-by-Step Synthesis Protocol

Step 1: Activation

  • Charge a round-bottom flask with 3-Chloro-4-(trifluoromethyl)phenylacetic acid (16 mg, 0.067 mmol, scaleable).

  • Dissolve in anhydrous DMF (2 mL).

  • Add DIPEA (35 µL, 0.20 mmol) under nitrogen atmosphere.

  • Add HATU (28 mg, 0.074 mmol) in one portion.

  • Critical Checkpoint: Stir for 15 minutes at Room Temperature (RT) to ensure formation of the active ester. The solution should remain clear to slightly yellow.

Step 2: Coupling

  • Add the piperazine-linked amine partner (0.067 mmol) to the reaction mixture.

  • Stir the reaction at RT for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The product peak (M+H) should correspond to the amide mass (~400-500 Da range depending on amine).

Step 3: Workup & Purification

  • Quench: Dilute the reaction mixture with Ethyl Acetate (15 mL).

  • Wash: Wash sequentially with:

    • 10% LiCl solution (to remove DMF).

    • Saturated NaHCO₃ (to remove unreacted acid).

    • Brine.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Preparative HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Pathway Visualization

The following diagram illustrates the logical flow of using this intermediate in a drug discovery campaign, highlighting the decision points based on the specific halogenation pattern.

G Start Start: 3-Chloro-4-(trifluoromethyl) phenylacetic acid Activation Carboxyl Activation (HATU/EDC) Start->Activation DMF, DIPEA Coupling Amide Coupling (with Amine R-NH2) Activation->Coupling + Amine Scaffold Target Scaffold: Aryl Acetamide Coupling->Scaffold App1 Application 1: Cryptosporidium Inhibitors (Triazolopyridazines) Scaffold->App1 Link to Heterocycle App2 Application 2: PPAR Agonists (Metabolic Disease) Scaffold->App2 Link to Lipid Tail App3 Application 3: Agrochemicals (Auxin Mimics) Scaffold->App3 Esterification

Caption: Synthesis workflow transforming the acid intermediate into three distinct bioactive classes via amide coupling or esterification.

Scientific Rationale: The "Fluorine Effect"

Why use this specific intermediate over non-fluorinated phenylacetic acid?

  • Metabolic Blocking: The para-trifluoromethyl group blocks P450-mediated hydroxylation at the 4-position, significantly extending the half-life (

    
    ) of the drug molecule.
    
  • Lipophilicity Modulation: The combination of -Cl and -CF₃ increases the partition coefficient (LogP). This is crucial for drugs targeting intracellular parasites (like Cryptosporidium) or nuclear receptors (PPARs), where membrane crossing is a rate-limiting step.

  • Conformational Bias: The bulky -CF₃ group restricts rotation of the phenyl ring when bound in an enzyme pocket, reducing the entropic penalty of binding.

Quality Control & Handling

To ensure experimental reproducibility, the following QC parameters must be verified before synthesis:

  • Purity Check: Analyze via ¹H NMR (DMSO-d₆).

    • Diagnostic Signal: Singlet at ~3.6–3.7 ppm (CH₂ alpha to carbonyl).

    • Aromatic Region: Multiplets in the 7.3–7.8 ppm range corresponding to the trisubstituted benzene ring.

  • Storage: Store at 2–8°C under inert gas (Argon). The compound is stable but hygroscopic; moisture can deactivate coupling reagents (HATU) if not dried properly.

References
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium.

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Describes the specific synthesis of Compound 53 using 3-Chloro-4-(trifluoromethyl)phenylacetic acid to enhance potency against parasites.
    • URL:[Link]

  • 3-Chloro-4-(trifluoromethyl)

    • Source: PubChem (N
    • Context: Chemical and physical property verific
    • URL:[Link]

  • Synthesis and Application of PPAR Agonists (Contextual Reference).

Analytical methods for 3-Chloro-4-(trifluoromethyl)phenylacetic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS: 1000568-54-6) is a critical halogenated aromatic intermediate used in the synthesis of high-potency pharmaceutical scaffolds, particularly for metabolic and anti-inflammatory targets. Its structural integrity is defined by three distinct functionalities: the acidic carboxyl tail, the lipophilic trifluoromethyl group, and the electron-withdrawing chlorine atom.

This Application Note establishes a "Gold Standard" protocol for the full characterization of this molecule. Unlike generic organic acid analysis, this guide addresses the specific challenges posed by the trifluoromethyl group (solubility issues, unique NMR splitting) and the chlorine substituent (isotopic abundance in MS).

Target Audience: Medicinal Chemists, Analytical QC Managers, and Process Development Scientists.

Structural Identification (The Identity Pillar)

The definitive identification of 3-Chloro-4-(trifluoromethyl)phenylacetic acid (CTPA) requires a multi-modal approach. Single-method analysis is insufficient due to the potential for regioisomers (e.g., 2-chloro or 3-trifluoromethyl isomers) arising during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary tool for structural confirmation. The presence of Fluorine-19 necessitates a dedicated


F experiment to confirm the CF

integrity.
  • Sample Preparation: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-

    
    . DMSO is preferred over CDCl
    
    
    
    to prevent dimerization of the carboxylic acid and ensure sharp peaks.

Expected Spectral Data:

NucleusChemical Shift (

)
MultiplicityAssignmentCausality/Notes

H
12.50 ppmBroad Singlet-COOH Exchangeable acidic proton; shifts with concentration.

H
7.40 - 7.80 ppmMultipletsAr-H (3H)Complex coupling due to

F-

H and ortho/meta proton interactions.

H
3.75 ppmSingletAr-CH

-COOH
Benzylic protons.

F
-61.0 to -63.0 ppmSinglet-CF

Distinctive for Ar-CF

. No splitting unless coupled to H (unlikely here).

C
~172.0 ppmSinglet-C OOHCarbonyl carbon.

C
~122.0 - 128.0 ppmQuartet (

Hz)
-C F

Critical: The CF

carbon will split into a large quartet due to direct C-F coupling.

Technical Insight: In the


H NMR, the proton at Position 2 (between the acetic acid group and the Chlorine) typically appears as a narrow doublet or singlet (meta-coupling only). The proton at Position 5 (ortho to CF

) often shows broadening due to through-space interaction with fluorine.
Mass Spectrometry (MS)

Rationale: Mass spec confirms molecular weight and the presence of chlorine via isotopic pattern analysis.

  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Carboxylic acids ionize poorly in positive mode.

  • Theoretical Monoisotopic Mass: 238.00 g/mol .[1]

  • Target Ion:

    
     at 
    
    
    
    237.0.

Isotopic Pattern Verification: Chlorine has two stable isotopes:


Cl (75.8%) and 

Cl (24.2%).
  • Observed Pattern: You must observe a characteristic 3:1 intensity ratio between

    
     237.0 (
    
    
    
    ) and
    
    
    239.0 (
    
    
    ).
  • Failure Mode: If the

    
     peak is missing or <10% intensity, the chlorine atom is absent (impurity).
    

Chromatographic Purity (The Purity Pillar)

High-Performance Liquid Chromatography (HPLC) is required to separate the target molecule from potential des-chloro or des-trifluoromethyl impurities.

HPLC Method Protocol

System Suitability: The method uses an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form for better retention on the C18 column.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (amide/acid absorption) and 254 nm (aromatic ring).

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection Hold
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop

Critical Control Point: Do not use TFA (Trifluoroacetic acid) if coupling this HPLC method with Mass Spectrometry (LC-MS), as TFA suppresses ionization. Use Formic Acid as specified.

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for validating a batch of CTPA.

CTPA_Workflow Start Crude Sample (CTPA) Solubility Solubility Test (DMSO/MeOH) Start->Solubility HPLC HPLC Purity Check (C18, Acidic Mobile Phase) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst No (<98%) Identity Structural ID Phase Decision->Identity Yes Recryst->HPLC Retest NMR 1H & 19F NMR (DMSO-d6) Identity->NMR MS LC-MS (ESI-) Isotope Ratio Check Identity->MS Final Release CoA (Certificate of Analysis) NMR->Final MS->Final

Figure 1: Decision-matrix for the analytical release of 3-Chloro-4-(trifluoromethyl)phenylacetic acid.

Experimental Protocols & Troubleshooting

Protocol A: Determination of Melting Point

While literature values for analogs exist (e.g., 4-trifluoromethylphenylacetic acid melts at 82-85°C [1]), the specific MP for CTPA should be determined experimentally to assess crystallinity.

  • Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent traces.

  • Pack capillary tube to 3mm height.

  • Ramp temperature at 1°C/min starting from 60°C.

  • Acceptance Criteria: Sharp melting range (< 2°C). Broadening indicates solvent entrapment or isomeric impurities.

Protocol B: Water Content (Karl Fischer)

Due to the carboxylic acid moiety, the sample is hygroscopic.

  • Method: Volumetric Karl Fischer Titration.[1]

  • Solvent: Methanol/Formamide (2:[1]1) to ensure solubility.

  • Limit: < 0.5% w/w.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Split peaks in HPLC pH of mobile phase > pKa (~3.8)Ensure Mobile Phase is pH < 3.0 using Formic Acid to keep acid protonated.[1]
Missing

F Signal
Incorrect spectral windowExpand sweep width to -200 to +200 ppm. Ar-CF

is typically -63 ppm.
Extra Doublets in

H NMR
Regioisomer contaminationCheck coupling constants (

). Meta coupling is ~1-3 Hz; Ortho is ~7-9 Hz.

References

  • Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetic acid Product Specification. Retrieved from .

  • Vertex Chem. 3-Chloro-4-(trifluoromethyl)phenylacetic acid CAS 1000568-54-6 Data. Retrieved from .[2]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
  • Sielc Technologies.[1] HPLC Separation of Phenylacetic Acid Derivatives. Retrieved from .

Sources

Sample preparation for chromatographic analysis of aromatic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategies for the Chromatographic Analysis of Aromatic Acids

Executive Summary & Scientific Context

Aromatic acids (e.g., benzoic, salicylic, hippuric, vanillic, and phenylacetic acids) represent a critical class of analytes in drug metabolism (DMPK), toxicology, and food safety.[1] Their analysis is complicated by their dual nature: they possess a hydrophobic aromatic ring and a hydrophilic, ionizable carboxyl group.[1]

In biological matrices like plasma or urine, "dilute-and-shoot" approaches often fail due to significant ion suppression (LC-MS) or lack of volatility (GC).[1] This guide moves beyond basic recipes to establish a mechanistic approach to sample preparation. We prioritize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) as the gold standard for selectivity, while providing optimized protocols for Liquid-Liquid Extraction (LLE) and Derivatization for GC analysis.

Physicochemical Foundation: Know Your Analyte

Successful extraction relies on exploiting the pKa (acid dissociation constant) and logP (hydrophobicity).[1] Aromatic acids function as weak acids.[1]

  • pH < pKa: Analyte is protonated (neutral).[1][2] Hydrophobicity is maximized.[1] Ideal for LLE and Reversed-Phase retention.[1]

  • pH > pKa: Analyte is deprotonated (anionic).[1] Ideal for Anion-Exchange retention.[1]

Table 1: Physicochemical Properties of Common Aromatic Acids

AnalyteStructurepKa (approx)Target pH for LLE (Neutral)Target pH for MAX Loading (Anionic)
Benzoic Acid Phenyl-COOH4.2< 2.0> 6.5
Salicylic Acid 2-OH-Phenyl-COOH2.97< 1.5> 5.5
Hippuric Acid Benzoylglycine3.6< 2.0> 6.0
Vanillic Acid 4-OH-3-OMe-Phenyl-COOH4.5< 2.5> 7.0

Critical Insight: For robust extraction, always adjust sample pH at least 2 pH units away from the pKa to ensure >99% ionization or suppression.

Strategic Decision Framework

Do not default to one method. Use this decision matrix to select the optimal workflow based on your sensitivity needs and instrumentation.

SamplePrepDecision Start Start: Define Analytical Goal Matrix Matrix Complexity? Start->Matrix Clean Simple (Water/Bev) Matrix->Clean Low Protein/Lipid Dirty Complex (Plasma/Urine) Matrix->Dirty High Protein/Lipid SPE Mixed-Mode SPE (MAX) (Selectivity Focus) Clean->SPE Trace Enrichment Direct Direct Injection / Filter Clean->Direct High Conc. Inst Instrument Platform? Dirty->Inst LC-UV / LC-MS LC-UV / LC-MS Inst->LC-UV / LC-MS Liquid Chrom. GC-MS / GC-FID GC-MS / GC-FID Inst->GC-MS / GC-FID Gas Chrom. LLE Liquid-Liquid Extraction (Ethyl Acetate) Deriv Derivatization (BSTFA) (Required for Volatility) LLE->Deriv Post-Drying SPE->Deriv Post-Elution LC-UV / LC-MS->LLE Cost Sensitive LC-UV / LC-MS->SPE Gold Standard GC-MS / GC-FID->LLE GC-MS / GC-FID->SPE

Figure 1: Decision tree for selecting sample preparation method based on matrix complexity and downstream detection.

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE

Best For: Biofluids (Plasma, Urine) requiring high purity and removal of phospholipids/neutrals.[1]

The Mechanism: Mixed-Mode MAX sorbents contain both alkyl chains (hydrophobic interaction) and quaternary amine groups (strong anion exchange).[1] This allows a "lock-and-wash" strategy:

  • Lock: Load at high pH. Acids bind via charge (anion exchange).[1] Neutrals bind via hydrophobicity.[1]

  • Wash: Rinse with 100% organic solvent.[1] Neutrals/Interferences are washed away; Acids remain "locked" by charge.[1]

  • Unlock: Elute at low pH. Charge is neutralized; acids release.[1]

Detailed Workflow

Materials:

  • Cartridge: 30 mg / 1 mL Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A).[1]

  • Sample: 200 µL Plasma or Urine.[1]

Step-by-Step Protocol:

  • Pre-treatment (Critical):

    • Dilute sample 1:1 with 5% Ammonium Hydroxide (NH₄OH) in water.[1]

    • Why? This adjusts pH to >10, ensuring aromatic acids are fully deprotonated (negatively charged) to bind to the anion exchanger.[1] It also disrupts protein binding.[1]

  • Conditioning:

    • 1 mL Methanol (solvates the hydrophobic chains).[1]

    • 1 mL Water (equilibrates the phase).[1]

  • Loading:

    • Load the pre-treated sample at a flow rate of ~1 mL/min.

    • Mechanism:[1][3][4][5][6] Aromatic acids bind to quaternary amines (ionic) and the polymer backbone (hydrophobic).[1]

  • Wash 1 (Aqueous):

    • 1 mL 5% NH₄OH in water.[1]

    • Purpose: Removes proteins and salts.[1] Keeps analyte charged.

  • Wash 2 (Organic - The "Magic" Step):

    • 1 mL 100% Methanol.[1]

    • Purpose: Removes neutral interferences (fats, neutral drugs) via hydrophobic elution.[1] The aromatic acids stay bound because of the strong ionic bond.

  • Elution:

    • 2 x 500 µL 2% Formic Acid in Methanol .

    • Mechanism:[1][3][4][5][6] The acid lowers the pH < 2 (below analyte pKa).[1] The aromatic acid creates a neutral molecule, breaking the ionic bond and eluting in the organic solvent.

  • Post-Processing:

    • Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase A.

MAX_Mechanism cluster_0 Step 1: Loading (pH 10) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (pH 2) Load Analyte (A-) binds to Positively Charged Sorbent (+) Wash Neutrals/Lipids washed away. Analyte (A-) remains LOCKED. Load->Wash Elute Acidifies Analyte (A- -> AH). Ionic bond breaks. Elutes in MeOH. Wash->Elute

Figure 2: The "Lock-and-Wash" mechanism of Mixed-Mode Anion Exchange SPE.

Protocol B: Derivatization for GC-MS Analysis

Best For: Volatile analysis of aromatic acids.[1] Requirement: Samples must be completely dry (from SPE or LLE) before this step.[1] Moisture kills the reagent.[1]

Reagent Chemistry: We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (catalyst).[1][3] This replaces the active hydrogen on the carboxylic acid (-COOH) and phenol (-OH) groups with a Trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][7]

Protocol:

  • Dry: Ensure the SPE/LLE eluate is evaporated to complete dryness.[1]

  • Add Reagent: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

  • Reaction: Cap vial tightly. Vortex. Incubate at 65°C for 30 minutes .

  • Analysis: Cool to room temperature. Inject 1 µL directly into GC-MS (Splitless mode).

Troubleshooting: If you see "tailing" peaks or low response, moisture was likely present.[1] Resample and ensure rigorous drying (e.g., add a drop of anhydrous sodium sulfate).[1]

Protocol C: Liquid-Liquid Extraction (LLE)

Best For: Cost-effective extraction when SPE is unavailable.[1]

  • Acidification: Add 100 µL of 1M HCl to 200 µL of plasma/urine. Verify pH < 2.[1][5][8]

    • Why? We must suppress ionization (make the acid neutral) to drive it into the organic layer.[1]

  • Extraction: Add 1 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .[1]

  • Agitation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Transfer the top organic layer to a clean glass tube.

  • Repeat: Repeat extraction once more for maximum recovery. Combine organic layers.

  • Dry & Reconstitute: Evaporate and reconstitute (for LC) or derivatize (for GC).

Quality Control: Validating the Method

To ensure scientific integrity, you must validate the method using the Matuszewski Strategy (Post-extraction spike).[1]

Calculations:

  • Recovery (RE): (Response of Pre-extraction Spike) / (Response of Post-extraction Spike) × 100

  • Matrix Effect (ME): (Response of Post-extraction Spike) / (Response of Standard in Solvent) × 100[1]

    • ME < 100% = Ion Suppression (Common in LLE).

    • ME > 100% = Ion Enhancement.

Acceptance Criteria:

  • Recovery: > 80% (Consistent).[1]

  • Matrix Effect: 85% - 115% (Ideal).[1] If ME is < 50%, switch from LLE to MAX SPE.[1]

References

  • Chromatography Today. (2023). Sample Preparation Options for Aroma Analysis.Link

  • National Institutes of Health (PMC). (2024).[1] Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils.[1]Link[1]

  • Thermo Fisher Scientific. (2019).[1][8] SPE for Biological Fluids Application Note.[1][8][9][10]Link

  • Sigma-Aldrich. (2023).[1][6] Supelco Guide to Solid Phase Extraction.Link

  • Agilent Technologies. (2014).[1] Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.[1][11]Link

  • Caltech Division of Geological and Planetary Sciences. (n.d.).[1] Preparation of TMS Derivatives for GC/MS.Link

Sources

Troubleshooting & Optimization

Improving yield and purity in 3-Chloro-4-(trifluoromethyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Strategic Overview

The synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS: 1000568-54-6) is a critical step in the development of CRTH2 antagonists and PPAR agonists.[1][2][3] While the molecule appears structurally simple, the combination of the electron-withdrawing trifluoromethyl group and the steric bulk of the ortho-chlorine atom creates specific kinetic hurdles during hydrolysis.[1]

This guide addresses the most common failure modes: incomplete hydrolysis (amide contamination) and oxidative coloration .[1][2]

Process Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is typically lost.

G cluster_0 Precursor Stage cluster_1 Reaction Stage (CCP 1) cluster_2 Purification Stage (CCP 2) Nitrile 3-Chloro-4-(trifluoromethyl) phenylacetonitrile Hydrolysis Acid Hydrolysis (HCl/AcOH or H2SO4) Nitrile->Hydrolysis Reflux Amide Intermediate: Amide Impurity Hydrolysis->Amide Incomplete Rxn Extraction Acid/Base Extraction (pH Swing) Hydrolysis->Extraction Quench Amide->Hydrolysis Extended Time Crystallization Recrystallization (Toluene/Heptane) Extraction->Crystallization Crude Solid Final Target Acid (>98% Purity) Crystallization->Final

Figure 1: Critical Control Points (CCP) in the conversion of nitrile to phenylacetic acid. Red nodes indicate high-risk steps.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: The "Stalled Amide" (Low Yield / High Impurity)

Symptom: HPLC shows a persistent peak (M+1 ~ 237/238) that does not disappear even after 12 hours of reflux.[1][2][3] The isolated solid has a depressed melting point.[1] Root Cause: The electron-withdrawing CF3 group and the ortho-chlorine atom deactivate the nitrile carbon, making it less susceptible to nucleophilic attack by water.[1][3] The reaction stalls at the primary amide stage.[1] Solution:

  • Switch to High-Temperature Acid: Standard 6M HCl is often insufficient (boiling point ~100°C).[1][2][3] Use a mixture of Glacial Acetic Acid (AcOH) and Conc.[1][2][3] HCl (1:1 v/v) or H2SO4/Water .[1][2][3] This allows reflux temperatures >115°C, providing the activation energy required to hydrolyze the amide bond [1].[1]

  • Avoid Basic Hydrolysis: While NaOH hydrolysis is common for simple nitriles, the harsh conditions required to force this specific sterically hindered amide can lead to nucleophilic attack on the aromatic ring (displacing Cl or F) or polymerization.[1][2]

Issue B: Product Discoloration (Pink/Brown)

Symptom: The final product is off-white, pink, or light brown.[1][2][3] Root Cause: Trace phenols or oxidative polymerization of benzyl halide precursors carried over from previous steps.[1][2][3] Solution:

  • The "Charcoal" Fix: During the basic phase of the extraction (see Protocol below), add activated carbon (5% w/w), stir for 30 minutes, and filter through Celite.[1][2]

  • Sulfite Wash: Wash the final organic layer with 10% Sodium Bisulfite (NaHSO3) to reduce colored oxidative impurities before crystallization.[1][2][3]

Issue C: "Oiling Out" During Crystallization

Symptom: The product separates as an oil rather than crystals when cooling. Root Cause: Cooling too rapidly or using a solvent system where the impurity solubility is too similar to the product.[1] Solution:

  • Seed Crystals: Always retain a small amount of pure product to seed the next batch at 5°C below the saturation temperature.

  • Solvent Adjustment: Use Toluene/Heptane .[1][2][3] Dissolve in minimum hot Toluene, then add Heptane dropwise until turbidity persists. Reheat to clear, then cool slowly [2].

The "Self-Validating" Purification Logic

This workflow ensures that only the acidic product is isolated, mechanically rejecting non-acidic impurities (unreacted nitrile, amide, dimers).[1][2][3]

Purification Crude Crude Reaction Mixture (Acid + Amide + Nitrile) Step1 1. Dissolve in MTBE or EtOAc 2. Extract with 10% NaHCO3 (aq) Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Nitrile, Amide, Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (pH ~8.5) (Contains Product as Carboxylate Salt) PhaseSep->AqLayer Waste Discard Organic Waste OrgLayer->Waste Step2 Wash Aqueous Layer with fresh MTBE (Removes trapped organics) AqLayer->Step2 Step3 Acidify with 6M HCl to pH < 2 (Product Precipitates) Step2->Step3 FinalFilter Filtration & Drying (Pure Acid) Step3->FinalFilter

Figure 2: Acid-Base Swing Extraction.[1][2][3] This logic guarantees that neutral impurities (amides/nitriles) are physically separated from the product.[1][2][3]

Optimized Experimental Protocol

Objective: Synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetic acid from the nitrile precursor.

Reagents
  • Precursor: 3-Chloro-4-(trifluoromethyl)phenylacetonitrile (1.0 eq)[1][2][3]

  • Solvent/Acid: Glacial Acetic Acid (3.0 Vol) + Conc.[1][2][3] HCl (37%, 3.0 Vol)[1][2][3]

  • Workup: MTBE (Methyl tert-butyl ether), 10% NaHCO3, 6M HCl.[1][2][3]

Step-by-Step Methodology
  • Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the nitrile (e.g., 10g).

  • Acid Addition: Add Glacial Acetic Acid (30 mL) followed by Conc. HCl (30 mL). Note: The acetic acid acts as a co-solvent to solubilize the lipophilic fluorinated nitrile.[1]

  • Reaction: Heat the mixture to reflux (internal temp ~105-110°C) for 16-24 hours .

    • Checkpoint: Monitor by HPLC/TLC.[1][2][3] The nitrile disappears first; the amide intermediate will persist longer.[1] Do not stop until the amide peak is <2%.[1][2]

  • Quench: Cool the reaction to room temperature. Pour the mixture into ice water (100 mL).

  • Extraction (The Swing):

    • Extract the aqueous slurry with MTBE (3 x 50 mL).[1][2][3][4]

    • Combine organic layers.[1][2][3][4] Do not dry yet. [1]

    • Extract the organic layer with 10% NaHCO3 (3 x 50 mL).[1][2][3] Caution: CO2 evolution.[1][2][3]

    • Discard the organic layer (this contains the unreacted amide/nitrile).[1][2]

  • Isolation:

    • Take the combined aqueous bicarbonate layer.[1][2][4] (Optional: Treat with charcoal here if colored).[1][2][3]

    • Slowly acidify with 6M HCl to pH 1.[1][2][3] The product will precipitate as a white solid.[1]

  • Filtration: Filter the solid and wash with cold water.[1][2]

  • Recrystallization: Recrystallize from Toluene/Heptane (1:3 ratio) to remove trace inorganic salts and improve crystal habit [3].

Data & Specifications

ParameterSpecification / TargetNotes
Appearance White to Off-White Crystalline SolidPink hue indicates oxidation.[1][2][3]
Melting Point 98°C - 104°C (Range Estimate)Note: Non-chlorinated analog is 82-85°C [4].[1][2][3] The Cl substituent increases MP.[1][2]
Yield > 85%Losses usually occur during the "Swing" extraction if pH is not managed.[2]
Solubility Soluble: Ethanol, EtOAc, MTBE, Toluene (Hot)Insoluble: Water, Hexanes.[1][2][3]
pKa ~3.8 - 4.0Slightly stronger acid than phenylacetic acid due to electron-withdrawing groups.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid instead of HCl/AcOH? A: Yes, 50% H2SO4 is a viable alternative.[1][2] However, H2SO4 is an oxidizing acid and can cause "charring" or sulfonation byproducts if the temperature spikes.[1][2] HCl/AcOH is gentler and provides a cleaner impurity profile [5].[1][2]

Q: My product smells like almonds. What is wrong? A: This indicates residual Benzaldehyde derivative (3-chloro-4-trifluoromethylbenzaldehyde).[1][2][3] This occurs if the nitrile precursor contained benzyl halide impurities that oxidized.[1][2] The NaHCO3 extraction step (Section 3) should have removed this neutral impurity.[1][3] If it persists, recrystallize from Ethanol/Water.[2]

Q: Why is the yield low after the bicarbonate extraction? A: You likely didn't acidify enough.[1] The pKa of this acid is lower than standard phenylacetic acid.[1] Ensure the final aqueous pH is below 2.0 to fully protonate the carboxylate and force precipitation.[1]

References

  • Gottlieb, H., et al. (2007).[2][3] Process for the preparation of phenylacetic acid derivatives via nitrile hydrolysis.[1] U.S. Patent 7,230,230.[1][2][3] (Demonstrates the necessity of high-temperature acid hydrolysis for hindered nitriles).

  • Anderson, N. G. (2012).[1][2][3] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2][3] (Source for crystallization solvent selection logic: Toluene/Heptane pairs).[1][2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3] 4-(Trifluoromethyl)phenylacetic acid Product Sheet.Link (Used as a baseline for physical properties of the analog).[1][2][3]

  • PubChem. (2025).[1][2][3][5] Compound Summary: 4-(Trifluoromethyl)phenylacetic acid.[1][2][3][6] National Library of Medicine.[1][2][3] Link[1][2][3]

  • Wang, Z. (2010).[1][2][3] Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.[1][2][3] (Reference for Pinner Reaction/Hydrolysis mechanisms and side reactions).

Sources

Developing solvent-free conditions for phenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Green Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide designed to transition your phenylacetic acid (PAA) workflows from solvent-heavy legacy methods to high-efficiency, solvent-free protocols.

This guide moves beyond basic recipes to address the thermodynamic , rheological , and kinetic challenges inherent in bulk phase chemistry.

⚠️ Compliance & Safety Warning

Phenylacetic Acid (PAA) is a DEA List I Chemical (USA) and a controlled precursor in many jurisdictions due to its use in illicit amphetamine synthesis.

  • Verification: Ensure your lab has the requisite regulatory permits before ordering or handling bulk PAA.

  • Odor Control: PAA has a potent, persistent honey-like odor. Solvent-free heating often exacerbates vapor release. All reactions described below must be performed in a functioning fume hood with active charcoal filtration if possible.

Module 1: Thermal Melt Systems (Esterification & Condensation)

The Challenge: PAA is a solid at room temperature (


). In solvent-free conditions, you rely on the formation of a eutectic melt  or simple fusion to facilitate mass transfer.
Troubleshooting Guide: The "Sublimation vs. Reaction" Trap

User Issue: "I heated PAA and my alcohol to 90°C. The yield is low, and there are white crystals on the condenser walls."

Root Cause: PAA has significant vapor pressure near its melting point. In solvent-free systems, you lack a solvent blanket to suppress sublimation. You are losing stoichiometry to the headspace.

Corrective Protocol:

  • Stoichiometric Adjustment: Use a 1.2:1 excess of the less volatile component (usually the nucleophile/alcohol) to act as a "flux" and suppress PAA volatility.

  • Temperature Staging: Do not jump to 90°C. Hold the reaction at 60–65°C (just below PAA

    
    ) for 20 minutes. As the ester forms, it acts as a solvent, lowering the melting point of the remaining PAA (Eutectic Depression), allowing the reaction to proceed in the liquid phase at lower temperatures.
    
  • Apparatus: Use a screw-cap pressure vial rather than an open reflux system to contain the PAA vapor pressure, provided the scale is small (<5g).

Data: Solid Acid Catalyst Performance (Solvent-Free)

Comparison of heterogeneous catalysts for PAA esterification with p-cresol (110°C, 3h).

Catalyst TypeSurface Area (

)
Yield (%)ReusabilityNotes
Amberlyst-15 ~5092%HighBest for moisture tolerance; Macroreticular structure prevents swelling issues.
Montmorillonite K-10 220–27085%MediumRequires activation (drying) before use; can clog viscous melts.
Sulfated Zirconia ~10088%HighExcellent thermal stability; requires higher activation temp (>500°C).

(Homogeneous)
N/A95%NoneAvoid. Creates "black tar" workup issues in solvent-free melts.

Module 2: Mechanochemistry (Amidation & Solid-State Mixing)

The Challenge: When reacting PAA with solid amines or catalysts without melting, mass transfer is virtually zero. We substitute thermal energy with kinetic impact energy (Ball Milling).

Troubleshooting Guide: The "Caking" Phenomenon

User Issue: "My ball mill jar contains a hard, stuck puck of material instead of a powder. Conversion is <20%."

Root Cause: Rheological Transition. As the reaction proceeds, the formation of water (condensation byproduct) or a low-melting eutectic intermediate turns the powder into a sticky paste, absorbing the kinetic energy of the balls.

Corrective Protocol:

  • Liquid-Assisted Grinding (LAG): Add a trace amount of solvent (

    
    )—specifically ethyl acetate  or ethanol . This is not enough to dissolve the reagents but enough to lubricate the crystal planes and prevent caking.
    
  • Drying Agents: Add anhydrous

    
      or Magnesium Sulfate  (10 wt%) directly into the milling jar. This scavenges the water byproduct in situ, keeping the mixture free-flowing and driving the equilibrium forward (Le Chatelier’s principle).
    
Visualizing the Process: Mechanochemical Energy Transfer

Mechanochemistry Start Solid PAA + Solid Amine Milling High-Energy Ball Milling (Impact Forces) Start->Milling Kinetic Energy Input Transition Amorphous/Eutectic Phase (Transient Melt) Milling->Transition Lattice Deformation Transition->Milling Caking Risk (Feedback Loop) Product Crystalline Amide + Water (Trapped) Transition->Product Chemical Reaction

Caption: The mechanochemical pathway. Note the "Caking Risk" feedback loop where transient melts absorb impact energy, halting the reaction unless drying agents are used.

Module 3: Microwave-Assisted Synthesis (High-Speed Derivatization)

The Challenge: PAA is a polar molecule (couples well with microwaves), but non-polar reactants (like long-chain alcohols) are transparent to MW irradiation.

FAQ: Microwave Protocols

Q: Can I use a domestic microwave for PAA reactions? A: Absolutely not. Domestic microwaves have uneven field distribution ("hot spots") which will cause localized decomposition of PAA (decarboxylation to toluene/benzyl radicals). You require a dedicated reactor with IR temperature control and magnetic stirring.

Q: My vessel pressure spikes dangerously. Why? A: Decarboxylation or Water Vapor.

  • Decarboxylation: PAA can decarboxylate at high temperatures (>150°C), releasing

    
    . Keep reaction temps below 140°C .
    
  • Water: In solvent-free esterification, water is the only volatile byproduct. In a sealed vessel, 1 mmol of reaction generates ~22 mL of steam vapor (at STP). Ensure your vessel headspace is sufficient (fill volume < 50%).

Q: How do I purify the "melt" without using liters of solvent? A: Melt Crystallization. Instead of extracting, pour the hot crude melt into a beaker containing cold hexane or heptane (non-solvent for PAA derivatives) under vigorous stirring. The product will often precipitate as a fine powder, while unreacted PAA and impurities remain in the supernatant.

Module 4: The Solvent-Free Workflow Logic

Use this logic map to determine the correct solvent-free approach for your specific PAA derivative.

Workflow Start Target PAA Reaction CheckState Physical State of Reactant B? Start->CheckState Liquid Liquid (Alcohol/Amine) CheckState->Liquid Solid Solid (Phenol/Amine) CheckState->Solid Thermal Thermal Melt Protocol (Cat: Amberlyst-15) Liquid->Thermal Mechano Mechanochemistry (Ball Mill + Drying Agent) Solid->Mechano Sublimation Risk: PAA Sublimation Thermal->Sublimation If Open System Solution2 Add LAG Solvent (EtOAc < 50µL) Mechano->Solution2 If Caking Occurs Solution1 Use Sealed Vial Temp < 80°C Sublimation->Solution1 Mitigation

Caption: Decision tree for selecting between Thermal Melt and Mechanochemical protocols based on reactant physical state.

References

  • Mechanochemical Esterification

    • Title: Mechanically induced solvent-free esterification method at room temper
    • Source:RSC Advances / NIH PMC.
    • Link:[Link]

    • Relevance: Validates the use of ball milling for esterification and highlights the difference in mechanism compared to solution phase.
  • Solid Acid Catalysis

    • Title: Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts.[1]

    • Source:Royal Society Open Science.
    • Link:[Link]

    • Relevance: Provides the specific yield data for Montmorillonite K-10 and reaction conditions (110°C) cited in Module 1.
  • Microwave Assistance

    • Title: Microwave-Assisted Synthesis of Hydrazide-Hydrazones of Phenylacetic Acid.[2]

    • Source:Molecules (MDPI).
    • Link:[Link]

    • Relevance: Demonstrates the efficiency of microwave irradiation for PAA derivatization and supports the kinetic advantages mentioned.
  • Physical Properties & Handling

    • Title: Phenylacetic Acid (Organic Syntheses Procedure).[3][4]

    • Source:Organic Syntheses, Coll. Vol. 1, p.436.
    • Link:[Link]

    • Relevance: Foundational text for PAA handling, confirming melting points and distillation behavior (sublim

Sources

Minimizing isomeric impurities during electrophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Subject: Minimizing Isomeric Impurities in Electrophilic Aromatic Substitution (EAS)

Welcome to the EAS Technical Support Hub

You have reached the Tier-2 Support for Synthetic Organic Chemistry. This guide is designed for researchers encountering persistent regioselectivity issues—specifically the inability to separate ortho, meta, and para isomers efficiently.

Isomeric impurities are not just a yield problem; they are a downstream processing nightmare. Isomers often possess identical molecular weights and similar polarities, rendering flash chromatography inefficient and recrystallization lossy.

Below are the three most common "Error Codes" in EAS regioselectivity, accompanied by their root cause analysis and patch protocols.

Ticket #01: "The Ortho-Impurity Spike"

Symptom: You are targeting the para-isomer, but the ortho-isomer persists as a major contaminant (often >30%). Root Cause: Insufficient steric differentiation.[1] Mechanism: The ortho position is statistically favored (2 sites vs. 1 para site). If the electrophile (


) or the directing group (DG) is small (e.g., -CH3, -F), the activation energy difference (

) between the ortho and para transition states is negligible.
Troubleshooting Protocol A: Steric Amplification

If you cannot change your substrate, you must increase the effective size of the electrophile.

  • Switch to Bulky Electrophiles:

    • Example: In Friedel-Crafts alkylation, avoid primary alkyl halides which rearrange and lack bulk. Use tertiary sources if the scaffold permits.

  • Solvent Cage Engineering:

    • Use solvents that solvate the electrophile heavily, effectively increasing its hydrodynamic radius.

    • Recommendation: Switch from Nitrobenzene (polar, stabilizes distinct ions) to Carbon Disulfide (

      
      )  or CCl4  (non-polar). In non-polar solvents, the electrophile often exists as a tight ion pair with the counter-ion, increasing steric demand and favoring the unhindered para position [1].
      
Troubleshooting Protocol B: Shape-Selective Catalysis (The Zeolite Patch)

When homogeneous Lewis acids (


, 

) fail, switch to heterogeneous catalysis.
  • The Fix: Use ZSM-5 Zeolites.

  • Why it works: Zeolites possess distinct pore channels. The transition state for para-substitution is linear and fits inside the pore. The ortho-transition state is bulky/bent and is sterically rejected by the pore walls.

  • Data Validation:

Catalyst SystemReactionPara Selectivity (%)Mechanism

(Homogeneous)
Toluene Methylation~40-50%Electronic/Statistical Control
H-ZSM-5 (Zeolite) Toluene Methylation >90% Shape-Selective Confinement [2]
Ticket #02: "The Thermodynamic Drift"

Symptom: The isomer ratio changes depending on reaction time or temperature.[2] You initially see one isomer, but it converts to another upon scale-up.[1][3] Root Cause: Loss of Kinetic Control.[1] Mechanism:

  • Kinetic Control: The product formed fastest (lowest activation energy,

    
    ).[3] Usually the position with highest electron density or least steric hindrance during approach.
    
  • Thermodynamic Control: The product that is most stable (lowest

    
    ).[3]
    

This is most critical in Sulfonation and Friedel-Crafts Alkylation , which are reversible.

Case Study: Sulfonation of Naphthalene

If you require 1-naphthalenesulfonic acid, you must lock the temperature. If you heat it, the sulfonic acid group detaches (desulfonation) and re-attaches at the more stable 2-position.[2]

Protocol:

  • Targeting Kinetic Product (Alpha/1-position):

    • Temp: Maintain < 60°C .

    • Time: Quench immediately upon consumption of starting material.[1]

    • Reasoning: The alpha position is more electron-rich (better resonance stabilization of the Wheland intermediate) but suffers from peri-interaction (steric clash with the H at C8) [3].

  • Targeting Thermodynamic Product (Beta/2-position):

    • Temp: Heat to > 160°C .

    • Time: Extended reaction time to allow equilibration.

    • Reasoning: The beta position relieves the steric strain of the peri-interaction.

Ticket #03: "The Directing Group Failure"

Symptom: You need a specific isomer (e.g., ortho-pure or a specific multi-substituted pattern), but the existing directing groups force the electrophile elsewhere. Root Cause: Incompatible electronic vectors.[1] The Fix: The Blocking Group Strategy.

This protocol uses a "dummy" group to physically occupy the highly reactive position, forcing the electrophile to the second-best choice. The blocker is then deleted.[3]

Workflow: The Sulfonic Acid Block

Sulfonic acid (


) is the industry standard blocking group because it is:
  • Bulky: Blocks ortho and para effectively.

  • Meta-Directing: Deactivates the ring (useful to prevent over-substitution).

  • Reversible: Removed via hydrolysis (dilute acid + steam).

Diagram: The Blocking Workflow

BlockingStrategy Start Substrate (Activated) Step1 1. Install Blocker (Fuming H2SO4) Start->Step1 Inter1 Blocked Intermediate Step1->Inter1 Occupies Para Position Step2 2. Add Electrophile (Target Reaction) Inter1->Step2 Inter2 Substituted Intermediate Step2->Inter2 Forces Ortho Substitution Step3 3. Desulfonation (Dilute H2SO4, Steam) Inter2->Step3 Product Final Regio-Pure Product Step3->Product Removes Blocker

Caption: Workflow for synthesizing ortho-derivatives using a reversible sulfonation block to occlude the para-position.

Frequently Asked Questions (FAQ)

Q: Why does my halogenation yield change when I switch from


 to 

?
A:

is a "harder" and more vigorous Lewis acid than

. Stronger catalysts generate a "hotter," less selective electrophile. For higher regioselectivity, use the mildest catalyst that still drives conversion.

Q: Can I use tert-butyl as a blocking group? A: Yes, via Friedel-Crafts alkylation. However, removing a tert-butyl group usually requires stronger conditions (retro-Friedel-Crafts) or trans-alkylation (using a scavenger like benzene), which can be messier than the clean steam-hydrolysis of sulfonic acids [4].

Q: How do I separate isomers if I can't prevent them? A: If synthesis fails to be 100% selective, exploit Melting Point Symmetry . Para-isomers are generally more symmetrical and pack better in crystal lattices, leading to significantly higher melting points than ortho/meta isomers. Chill the reaction mixture; the para isomer often crystallizes out first.

References
  • RSC Advances. (2012). Solvent effects in electrophilic aromatic substitution. Royal Society of Chemistry. [Link]

  • Green Chemistry. (2000). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions.[4] Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[4][5][6][7][8][9][10][Link]

  • LibreTexts Chemistry. (2021). 4.1.3: Other Aromatic Substitutions - Blocking Groups.[Link]

Sources

Technical Support Center: Stability Assessment of 3-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(trifluoromethyl)phenylacetic acid is a robust but lipophilic building block often used in the synthesis of NSAIDs, metabolic regulators, and agrochemicals. While chemically stable under ambient conditions, its solution behavior is dominated by its acidity (pKa ~3.8–4.0) and high lipophilicity (LogP > 3.0). Users frequently misinterpret precipitation or solvent-mediated esterification as chemical degradation. This guide addresses these specific failure modes.

Part 1: Solubility & Solvent Compatibility (The "Hidden" Instability)

Q1: My stock solution in DMSO is showing a new peak after 24 hours. Is the compound degrading? Diagnosis: Likely not degradation, but solvent-mediated modification or aggregation. Technical Insight: While DMSO is an excellent solvent for lipophilic acids, it is hygroscopic. 3-Chloro-4-(trifluoromethyl)phenylacetic acid is a carboxylic acid. In the presence of trace water and DMSO, it can form stable hydrogen-bonded clusters that may elute differently or cause peak broadening. Critical Warning: If you are using Methanol or Ethanol as a co-solvent, the "degradation" peak is almost certainly the methyl or ethyl ester . Phenylacetic acids undergo Fisher esterification slowly at room temperature in alcohols, especially if the solution is slightly acidic (which it is, due to the compound itself).

Q2: The compound precipitates when I dilute my stock into aqueous buffer (pH 7.4). Why? Causality: Although the pKa is ~3.8, meaning it should be ionized (soluble) at pH 7.4, the 3-Chloro and 4-Trifluoromethyl groups make the phenyl ring extremely hydrophobic. The "Salting Out" effect in high-ionic-strength buffers (like PBS) often overrides the solubility gained by ionization. Troubleshooting Protocol:

  • Pre-dissolve in acetonitrile (ACN) or DMSO (limit to <1% v/v final concentration).

  • Order of Addition: Add the organic stock into the vortexing buffer, not the buffer into the stock.

  • Surfactant: Add 0.05% Tween-20 if the assay tolerates it; this prevents micro-aggregation.

Part 2: Chemical Stability Profiling

Q3: Is this compound susceptible to decarboxylation during heating? Analysis: Phenylacetic acids are classically known to decarboxylate, but usually at high temperatures (>150°C).

  • Structural Factor: The electron-withdrawing nature of the -CF3 (para) and -Cl (meta) groups stabilizes the benzylic anion intermediate, theoretically reducing the activation energy for decarboxylation compared to unsubstituted phenylacetic acid. However, in solution at <80°C, this is negligible.

  • Risk Zone: If you are heating in basic conditions (pH > 10), you risk promoting decarboxylation via the carboxylate anion.

Q4: I see a loss of potency under UV light. Is it photolabile? Verdict: Yes. Mechanism: The Aryl-Chlorine bond is susceptible to homolytic cleavage under UV irradiation (254 nm). The trifluoromethyl group is generally photostable, but the radical formed at the 3-position can abstract hydrogen from the solvent, leading to de-chlorinated byproducts (4-(trifluoromethyl)phenylacetic acid). Action: Always use amber glassware or wrap vessels in foil during solution handling.

Part 3: Analytical Method Troubleshooting

Q5: My HPLC peaks are tailing significantly. How do I fix this? Root Cause: The free carboxylic acid moiety interacts with residual silanols on the C18 stationary phase. Solution:

  • Mobile Phase: You must buffer the aqueous phase to acidic pH (pH 2.0–2.5) using 0.1% Formic Acid or Phosphoric Acid . This keeps the acid protonated (neutral), improving peak shape and retention.

  • Do NOT run in neutral ammonium acetate without checking column compatibility; the ionized form will elute near the void volume (t0) and tail badly.

Part 4: Data Visualization & Workflows
Figure 1: Stability Assessment Decision Tree

Caption: A logic flow for diagnosing stability issues versus solubility artifacts in solution.

StabilityWorkflow Start Issue: Loss of Assay Potency CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAlcohol Is solvent MeOH/EtOH? CheckSolvent->IsAlcohol EsterCheck Check for Esterification (M+14 or M+28 mass shift) IsAlcohol->EsterCheck Yes IsPrecip Is solution cloudy or variable injection volume? IsAlcohol->IsPrecip No SolubilityIssue Solubility Artifact (Not Degradation) IsPrecip->SolubilityIssue Yes LightExp Was sample exposed to UV? IsPrecip->LightExp No PhotoDeg Photolysis (De-chlorination) LightExp->PhotoDeg Yes RealDeg True Chemical Degradation (Oxidation/Decarboxylation) LightExp->RealDeg No

Figure 2: Theoretical Degradation Pathways

Caption: Primary degradation routes for 3-Chloro-4-(trifluoromethyl)phenylacetic acid under stress.

DegradationPathways Parent Parent Compound (C9H6ClF3O2) Ester Methyl/Ethyl Ester (Solvent Artifact) Parent->Ester in MeOH/EtOH (Acid cat.) Dechlor De-chlorinated Analog (Photolysis) Parent->Dechlor UV Light (hν) Decarb Decarboxylated Product (High Heat/Base) Parent->Decarb Heat >80°C (-CO2)

Part 5: Standardized Forced Degradation Protocol

Objective: To determine intrinsic stability and validate analytical methods (ICH Q1A).

Stress ConditionReagent/ConditionDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°C< 10% degradation
Base Hydrolysis 0.1 N NaOH4 hrs @ RTMonitor carefully (Decarboxylation risk)
Oxidation 3% H₂O₂2–6 hrs @ RTBenzylic oxidation products
Photolysis UV (ICH Q1B)1.2M Lux hoursCheck for De-chlorination
Thermal 60°C (Solid state)7 daysSublimation check required

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Dosing: Dilute 1:1 with the stress agent (e.g., 0.2 N HCl to achieve 0.1 N final).

  • Incubation: Seal in crimp-top vials to prevent evaporation of the volatile CF3-containing fragments.

  • Quenching: Neutralize acid/base samples exactly to pH 7.0 before injection to prevent column damage.

  • Analysis: Analyze via LC-MS/MS or HPLC-UV (220 nm).

References
  • PubChem. Phenylacetic Acid Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] Available at: [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-Chloro-4-(trifluoromethyl)phenylacetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Chloro-4-(trifluoromethyl)phenylacetic acid and its utility as a pharmacophore in medicinal chemistry. This guide is structured to assist drug developers in lead optimization, specifically when transitioning from standard halogenated phenylacetic acids to trifluoromethylated analogs.

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Hit-to-Lead Optimization

Executive Summary: The "Metabolic Armor" Strategy

In modern drug discovery, the 3-Chloro-4-(trifluoromethyl)phenylacetic acid moiety represents a critical bioisosteric upgrade over traditional 3,4-dichlorophenyl analogs. While classic NSAIDs (e.g., Diclofenac) and early CRTH2 antagonists utilized chlorination for lipophilicity, the introduction of the 4-trifluoromethyl (


) group offers a dual advantage:
  • Metabolic Blocking: The

    
     group effectively blocks para-hydroxylation by Cytochrome P450 enzymes more robustly than a single halogen.
    
  • Lipophilic Tuning: It significantly alters the electronic landscape and hydrophobic interaction potential without introducing the potential toxicity associated with multiple labile chlorines.

This guide compares the 3-Chloro-4-(trifluoromethyl) scaffold against its primary alternatives: the 3,4-Dichloro and 4-Fluoro analogs.

Comparative Analysis: Performance & Physicochemical Profiles

The following data synthesizes SAR trends observed in recent antiparasitic (Cryptosporidium) and anti-inflammatory (CRTH2) studies. The comparison highlights why the 3-Cl-4-


 motif often yields superior lead candidates.
Table 1: Physicochemical & Biological Comparison
Feature3-Chloro-4-(trifluoromethyl) (The Product)3,4-Dichloro (Alternative A)4-Fluoro (Alternative B)
Electronic Effect (

)
Strong Electron Withdrawing (High

)
Moderate Electron WithdrawingWeak Electron Withdrawing
Metabolic Stability High (Blocks P450 oxidation)Moderate (Susceptible to defluorination/oxidation)Low (Susceptible to rapid metabolism)
Lipophilicity (

value)
High (+0.88) High (+0.71)Low (+0.14)
Steric Bulk (Van der Waals) Large (

)
Medium (

)
Small (

)
Potency Shift (Avg) 10x - 12x increase vs. unsubstitutedBaseline (Reference Standard)1x - 2x increase (often negligible)
Primary Liability Solubility (can be too lipophilic)Toxicity (Quinone imine formation risk)Low Potency

Key Insight: The


 group is not merely a "super-halogen"; its volume is roughly equivalent to an isopropyl group but with reversed electronic polarity. This allows it to fill large hydrophobic pockets in receptors (e.g., CRTH2, COX-2) while simultaneously stripping electron density from the aromatic ring, strengthening 

-stacking interactions.

Experimental Data: Case Study in Potency Optimization

Context: In a study optimizing aryl acetamide triazolopyridazines (inhibitors of C. parvum), researchers utilized 3-Chloro-4-(trifluoromethyl)phenylacetic acid to probe the "tail" region of the binding pocket.

Experiment: SAR Potency Shifts

Objective: Determine the effect of 4-position substitution on inhibitory concentration (


).
  • Compound A (4-H): Baseline activity.

  • Compound B (4-F): Minimal improvement (< 2-fold).

  • Compound C (4-

    
    ): >10-fold increase in potency. [1]
    

Result Interpretation: The data suggests that the binding pocket contains a deep lipophilic sub-site that the small Fluorine atom fails to fill, but the bulky Trifluoromethyl group occupies efficiently. Furthermore, the 3-Chloro substituent provides a necessary "twist" to the phenyl ring, locking the conformation for optimal binding.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the decision logic for selecting the 3-Chloro-4-(trifluoromethyl) scaffold during a Hit-to-Lead campaign.

SAR_Logic Start Hit Compound Identified (Phenylacetic Acid Core) MetabCheck Is Metabolic Stability (t1/2) Acceptable? Start->MetabCheck PotencyCheck Is Potency (IC50) Sufficient? MetabCheck->PotencyCheck Yes Decision1 Modify 4-Position MetabCheck->Decision1 No (Rapid Oxidation) PotencyCheck->Decision1 No TryF Attempt 4-Fluoro (Sterically small) Decision1->TryF TryCl Attempt 3,4-Dichloro (Classic NSAID motif) Decision1->TryCl ResultF Result: Low Potency Gain (Fails to fill pocket) TryF->ResultF ResultCl Result: Good Potency Risk: Reactive Metabolites TryCl->ResultCl Solution Apply 3-Chloro-4-(trifluoromethyl) Scaffold ResultF->Solution Need more bulk ResultCl->Solution Need better safety Outcome Outcome: 1. Blocks P450 site 2. Fills Hydrophobic Pocket 3. 12x Potency Boost Solution->Outcome

Figure 1: SAR Decision Tree illustrating the logical progression from standard halogenation to the 3-Chloro-4-(trifluoromethyl) optimization strategy.

Experimental Protocol: Synthesis of Amide Analogs

To validate this scaffold in your own library, use the following standard protocol for coupling 3-Chloro-4-(trifluoromethyl)phenylacetic acid to an amine-bearing pharmacophore. This protocol ensures minimal racemization and high yield.

Methodology: Amide Coupling via HATU

Reagents:

  • Starting Material: 3-Chloro-4-(trifluoromethyl)phenylacetic acid (1.0 equiv)

  • Amine Partner: Target pharmacophore (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Chloro-4-(trifluoromethyl)phenylacetic acid in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise at

    
    . Stir for 10 minutes to ensure deprotonation of the carboxylic acid.
    
  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir at

    
     for 30 minutes to form the activated ester species.
    
  • Amine Addition: Add the Amine Partner (dissolved in minimal DMF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor via LC-MS for the consumption of the acid (Mass shift: +Amine -

    
    ).
    
  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1N HCl (to remove unreacted amine/DIPEA)

    • Saturated

      
       (to remove unreacted acid)
      
    • Brine

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
    

Self-Validation Check:

  • NMR Verification: Look for the disappearance of the broad carboxylic acid singlet (~12 ppm) and the appearance of the amide NH doublet/triplet (~6-8 ppm).

  • 19F NMR: The

    
     group should appear as a sharp singlet around -62 ppm.
    

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the 10-12x potency shift and the specific synergy of the 3-Cl-4-CF3 substitution pattern. URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Molecules). Context: Validates the metabolic stability and pharmacokinetic advantages of the trifluoromethyl group in approved pharmaceuticals. URL:[Link]

  • Novel selective thiazoleacetic acids as CRTH2 antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[2] Context: Demonstrates the utility of phenylacetic acid derivatives in designing antagonists for the CRTH2 receptor.[2] URL:[Link]

  • The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. Source: NBInno Chemical Guide. Context: Provides baseline data on the halogenated phenylacetic acid scaffold and its reactivity as a building block. URL:[Link]

Sources

Strategic Benchmarking of Trifluoromethylation Methodologies: From Lab Scale to Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-Incorporation
Executive Summary: The Fluorine Effect

In medicinal chemistry, the trifluoromethyl (


) group is not merely a substituent; it is a strategic tool for modulating pharmacokinetics. It enhances lipophilicity (

), improves metabolic stability by blocking oxidative sites (e.g., CYP450 metabolism), and alters pKa. However, the installation of this group is synthetically demanding due to the high electronegativity and stability of the C-F bond.

This guide benchmarks the three dominant synthetic distinct routes—Nucleophilic , Electrophilic , and Radical —providing a decision framework for selecting the optimal route based on substrate class, scalability, and cost-efficiency.

Route A: Nucleophilic Trifluoromethylation (The Standard)

Primary Reagent: Ruppert-Prakash Reagent (


)
Target Substrates:  Aldehydes, Ketones, Imines, Esters.

The Ruppert-Prakash reagent is the industry standard for 1,2-addition to carbonyls. It does not act as a direct source of "free"


 carbanions, which are unstable and prone to 

-elimination to form difluorocarbene (

). Instead, it operates via a pentacoordinate siliconate mechanism.
Mechanistic Insight

The reaction requires a Lewis base initiator (Fluoride or Alkoxide). The initiator attacks the silicon center, forming a hypervalent silicate species that transfers the


 group to the carbonyl. Crucially, the resulting alkoxide regenerates the active siliconate species, creating an anionic chain reaction .
Validated Protocol: 1,2-Addition to Benzophenone

Note: This protocol minimizes the "Brook Rearrangement" side reaction by controlling temperature and initiator concentration.

  • Preparation: Flame-dry a 2-neck round bottom flask under

    
     atmosphere. Moisture is the enemy here; proton sources quench the 
    
    
    
    species to form fluoroform (
    
    
    ).
  • Charging: Add Benzophenone (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Reagent Addition: Cool to 0°C. Add

    
     (1.2 equiv).
    
  • Initiation: Add CsF (1.0 mol%) or TBAF (1.0 mol% in THF). Do not add stoichiometric fluoride; it degrades the reagent.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (disappearance of ketone).

  • Hydrolysis (Critical Step): The intermediate is a silyl ether. Add 1M HCl or TBAF solution to cleave the O-Si bond and yield the trifluoromethyl carbinol.

Pros: High yields, broad scope, commercially available in bulk. Cons: Moisture sensitive, moderate atom economy (loss of TMS group).

Route B: Electrophilic Trifluoromethylation (The Precision Tool)

Primary Reagents: Togni Reagent I/II, Umemoto Reagent Target Substrates: Electron-rich arenes, Thiols, Phosphines, Enolates.

Electrophilic


 synthons are formally "impossible" due to fluorine's electronegativity. These reagents circumvent this by using hypervalent iodine (Togni) or sulfonium salts (Umemoto) where the 

group is bonded to a highly electron-deficient center, making it susceptible to nucleophilic attack.
Mechanistic Insight

These reagents are high-energy species.[1] The driving force is the reduction of the hypervalent bond (e.g., I(III) to I(I)). They are particularly effective for late-stage functionalization of complex scaffolds where harsh conditions are not tolerated.

Validated Protocol: Trifluoromethylation of Thiophenols (Togni II)
  • Setup: Use a standard vial; strict exclusion of air is less critical than with

    
    , but inert atmosphere is recommended for reproducibility.
    
  • Mixing: Dissolve Thiophenol (1.0 equiv) in DCM (0.2 M).

  • Reagent Addition: Add Togni Reagent II (1.1 equiv).

  • Catalysis: Often runs uncatalyzed, but Lewis Acids (

    
    , 5 mol%) can accelerate sluggish substrates.
    
  • Workup: The byproduct is 2-iodobenzoic acid esters. Wash with sat.

    
     to remove acidic byproducts.
    

Pros: Mild conditions, high functional group tolerance, air stable solids. Cons: Poor Atom Economy (Togni II MW ~316 to transfer a mass of 69), High Cost, Explosion hazard on kg-scale (hypervalent iodine).

Route C: Radical Trifluoromethylation (The Scalable Workhorse)

Primary Reagent: Langlois Reagent (


)
Target Substrates:  Heterocycles (Pyrroles, Indoles), Unactivated Alkenes.

Radical pathways utilize the oxidative desulfurization of sodium triflinate. This is the most cost-effective route for industrial scale-up, often utilizing photoredox catalysis or simple oxidants like TBHP (tert-Butyl hydroperoxide).

Mechanistic Insight

The reaction proceeds via Single Electron Transfer (SET). An oxidant generates the


 radical, which adds to electron-rich pi-systems. The process is highly regioselective for "innate" positions of heterocycles (e.g., C2 of pyrrole).
Validated Protocol: C-H Trifluoromethylation of Heterocycles[2][3]
  • Solvent System: Use a biphasic mixture of DCM:Water (2:1) to solubilize the inorganic salt.

  • Reagents: Add Heterocycle (1.0 equiv) and Langlois Reagent (3.0 equiv).

  • Oxidant: Add TBHP (70% aq. solution, 3-4 equiv) dropwise.

  • Conditions: Stir vigorously at ambient temperature. Vigorous stirring is essential for biphasic transfer.

  • Observation: Gas evolution (

    
    ) indicates reaction progress.
    

Pros: Very cheap ($/kg), water compatible, excellent for heterocycles. Cons: Radical pathways can lead to regioisomeric mixtures; purification can be difficult.

Benchmarking & Decision Matrix
Comparative Performance Data
MetricNucleophilic (

)
Electrophilic (Togni)Radical (Langlois)
Cost Efficiency ModerateLow (Expensive)High (Cheapest)
Atom Economy Moderate (~48% active mass)Poor (<22% active mass)Good (~44% active mass)
Scalability High (Process friendly)Low (Safety/Cost limits)High (Ind. Standard)
Reaction Type 1,2-Addition (C=O)Substitution (C-H / X-H)C-H Functionalization
Safety Profile Good (Flammable solvents)Caution (Explosive potential)Good (

off-gassing)
Visual Decision Frameworks

Figure 1: Substrate-Driven Decision Tree Caption: Logical workflow for selecting the trifluoromethylation reagent based on the chemical nature of the starting material.

G Start Target Substrate Carbonyl Aldehyde / Ketone Start->Carbonyl Arene Arene / Heterocycle Start->Arene Heteroatom Thiol / Phosphine Start->Heteroatom Nucleophilic Nucleophilic Route (Ruppert-Prakash) Carbonyl->Nucleophilic 1,2-Addition CheckElectron Electron Density? Arene->CheckElectron Electrophilic Electrophilic Route (Togni/Umemoto) Heteroatom->Electrophilic Substitution Rich Electron Rich (Indole, Pyrrole) CheckElectron->Rich High Poor Electron Poor (Pyridine) CheckElectron->Poor Low Rich->Electrophilic Regioselective Radical Radical Route (Langlois + Oxidant) Rich->Radical Innate C-H (Cheaper) Minisci Minisci-type Radical (Photoredox) Poor->Minisci

Figure 2: Mechanistic Activation Pathways Caption: Comparison of activation modes showing how the active CF3 species is generated in each route.

Mechanism TMS TMS-CF3 (Ruppert-Prakash) Initiator Fluoride (CsF) Initiator TMS->Initiator Togni Togni Reagent (Hypervalent Iodine) Catalyst Lewis Acid / Cu Catalyst Togni->Catalyst Langlois NaSO2CF3 (Langlois) Oxidant Oxidant (TBHP) SET Agent Langlois->Oxidant ActiveNuc [Si-CF3]- Pentacoordinate Initiator->ActiveNuc Activation ActiveElec CF3+ (Formal Equivalent) Catalyst->ActiveElec Bond Labilization ActiveRad CF3• Radical Oxidant->ActiveRad -SO2 (Desulfurization)

References
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.

  • Studer, A. (2012). The Electron is a Catalyst. Science, 335(6074), 1299-1300. (Context for Radical Mechanisms).

  • Barata-Vallejo, S., et al. (2014). Trifluoromethylation of Heterocycles via Photoredox Catalysis. Chemistry – A European Journal.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3-Chloro-4-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-Chloro-4-(trifluoromethyl)phenylacetic acid (CAS: 1000568-54-6) is a specialized fluorinated building block used frequently in medicinal chemistry for introducing lipophilic metabolic stability via the trifluoromethyl (


) motif.

While often treated generically as an "organic acid," the presence of the trifluoromethyl group and the chlorine substituent fundamentally alters its disposal requirements compared to non-halogenated analogs (e.g., phenylacetic acid). The high bond dissociation energy of the


 bond requires specialized high-temperature incineration with scrubbing capabilities to manage the formation of hydrofluoric acid (HF) byproducts.

Scope: This guide applies to all research personnel handling this compound in quantities ranging from milligrams (medicinal chemistry) to kilograms (process development).

Hazard Identification & Risk Assessment

Before disposal, the chemical nature of the waste must be understood to prevent incompatible mixing.

Physical & Chemical Properties Relevant to Disposal
PropertyData/DescriptionImplications for Disposal
Physical State Solid (White to off-white powder)Must be dissolved or disposed of as solid hazardous waste.
Acidity (pKa) Est. ~3.5 – 3.8Stronger acid than acetic acid due to electron-withdrawing

and

groups. Corrosive to mucous membranes.
Solubility Soluble in DMSO, MeOH, DCMCompatible with organic waste streams; limited water solubility.
Flash Point >110°C (Predicted)Combustible but not Flammable (Class IIIB).
GHS Hazard Classification[1][2][3]
  • H314/H315: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • Environmental: Halogenated organics are often persistent; Do not release to drains.

Waste Stream Segregation Protocol

The most critical error in disposing of this compound is misclassifying it as "General Organic Waste." It must be segregated into Halogenated streams.

The "Why": The Incineration Mechanism

Standard organic waste is often used as fuel blending for cement kilns. However, fluorinated compounds degrade thermally to produce hydrogen fluoride (HF):



If sent to a facility without acid gas scrubbers, this HF emission can damage the incinerator infrastructure and violate environmental permits. Therefore, Halogenated Waste labels trigger a specific routing to specialized incinerators equipped with caustic scrubbers.

Disposal Decision Tree

The following logic flow dictates the operational steps for disposal.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-(trifluoromethyl) phenylacetic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder Residue StateCheck->IsSolid IsLiquid Solution (Mother Liquor/Rinsate) StateCheck->IsLiquid SolidContainer Container: Wide-mouth HDPE Jar (Solid Waste) IsSolid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Halogenated Organic Acid SolidContainer->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage SolventCheck Solvent Composition? IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloStream Stream: HALOGENATED Organic Waste HaloSolvent->HaloStream Direct Add NonHaloSolvent->HaloStream Must Cross-Contaminate into Halogenated Stream LiquidContainer Container: Safety Can / Carboy (Red or Yellow) HaloStream->LiquidContainer LiquidContainer->Storage

Figure 1: Operational workflow for segregating halogenated phenylacetic acid derivatives.

Detailed Operational Procedures

A. Solid Waste Disposal

Used for: Expired solids, contaminated weighing papers, heavily contaminated gloves.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Clearly mark as "Hazardous Waste - Solid."

  • Constituents: List "3-Chloro-4-(trifluoromethyl)phenylacetic acid."

  • Closure: Ensure the lid is screw-tight when not actively adding waste.

B. Liquid Waste (Solutions & Rinsates)

Used for: Reaction mixtures, HPLC effluents, rotary evaporator traps.

  • Segregation: Pour into the Halogenated Organic Waste container.

    • Note: Even if the solvent is Methanol (non-halogenated), once you dissolve this specific compound into it, the entire mixture is now classified as Halogenated Waste for disposal purposes [1].

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (e.g., Sodium Hydroxide solutions), amines, or strong oxidizers (e.g., Nitric acid waste). Mixing an organic acid with these can cause exotherms or pressurization.

  • pH Adjustment (Optional but Recommended): If generating large volumes (>1L) of acidic solution, check pH. If pH < 2, consider neutralizing carefully with dilute Sodium Bicarbonate before adding to the waste drum to reduce corrosion risk to the waste drum, provided your facility's safety officer permits bench-top neutralization.

C. Empty Container Management (RCRA Empty)
  • Triple Rinse: Triple rinse the original glass bottle with a compatible solvent (e.g., Acetone or DCM).

  • Disposal of Rinsate: Pour all three rinses into the Halogenated Liquid Waste container.

  • Glass Disposal: Deface the label. If the bottle is intact, place it in the "Glass Recycling" or "Trash" depending on local regulations (P-listed vs. U-listed status—this compound is generally not P-listed, so triple rinsing renders the container non-hazardous) [2].

Emergency Spill Procedures

Immediate Action: Evacuate the immediate area if dust is generated.[2] Don PPE (Nitrile gloves, lab coat, safety glasses).

  • Solid Spill:

    • Do not dry sweep (creates dust).[3]

    • Cover with a wet paper towel or absorbent pad to dampen.

    • Scoop up material and place in a hazardous waste bag.

    • Wipe area with a weak base (1% Sodium Bicarbonate) to neutralize residual acid, then water.

  • Liquid Spill:

    • Cover with an acid-neutralizing absorbent (e.g., Neutrasorb® or a mixture of soda ash/sand).

    • Wait for the reaction (bubbling) to cease.

    • Collect the resulting sludge as Solid Hazardous Waste .

    • Do not mop into the floor drain.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification (F-List for Halogenated Solvents). RCRA Regulations.[4] Available at: [Link]

  • University of Louisville DEHS. Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at: [Link][5]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(trifluoromethyl)phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.